molecular formula C15H24 B081915 3,5-Di-tert-butyltoluene CAS No. 15181-11-0

3,5-Di-tert-butyltoluene

Cat. No. B081915
CAS RN: 15181-11-0
M. Wt: 204.35 g/mol
InChI Key: WIXDSJRJFDWTNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,5-Di-tert-butyltoluene involves the alkylation of toluene with tert-butylchloride to establish the 1,3,5-substitution pattern. A subsequent Wittig reaction introduces the C1 unit, a crucial step in forming this compound's unique structure (Risch, Meyer-Roscher, & Langhals, 1994).

Molecular Structure Analysis

The molecular structure of 3,5-Di-tert-butyltoluene derivatives has been extensively studied, demonstrating the impact of bulky styrene derivatives on polymer design. Such studies are pivotal for understanding the spatial arrangement of atoms within the molecule and its implications on reactivity and properties (Risch, Meyer-Roscher, & Langhals, 1994).

Scientific Research Applications

Application in Polymer Science

  • Specific Scientific Field: Polymer Science
  • Summary of the Application: “3,5-Di-tert-butyltoluene” is used in the synthesis of a rigid aromatic diamine monomer, which is then used to prepare a series of novel polyimides . These polyimides have large pendant groups and exhibit high solubility and good membrane forming ability .
  • Methods of Application or Experimental Procedures: The diamine monomer is synthesized by a simple coupling reaction using “3,5-Di-tert-butyltoluene” and o-toluidine as starting materials . The polyimides are then prepared with the obtained diamine monomer and three different commercial aromatic dianhydrides by one-step high temperature polycondensation .
  • Results or Outcomes: The prepared polyimides could be dissolved not only in some high boiling solvents such as DMF, NMP, DMAc, and m-Cresol at room temperature, but also in some low boiling solvents such as CHCl3, CH2Cl2, and THF . Their solubility in most solvents could exceed 10 wt%, and flexible membranes could be obtained by casting their solutions . The membranes exhibited good gas separation properties and optical transmission .

Application in Organic Synthesis

  • Specific Scientific Field: Organic Synthesis
  • Summary of the Application: “3,5-Di-tert-butyltoluene” is used in the synthesis of “3,5-di-tert-butyl (bromomethyl)benzene” and "di-tert-butylbenzoic acid" .
  • Results or Outcomes: The outcomes of these syntheses are the production of “3,5-di-tert-butyl (bromomethyl)benzene” and “di-tert-butylbenzoic acid”, which can be used in further organic synthesis reactions .

Safety And Hazards

3,5-Di-tert-butyltoluene is classified as a combustible solid . In case of skin contact, it is recommended to wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water .

properties

IUPAC Name

1,3-ditert-butyl-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11-8-12(14(2,3)4)10-13(9-11)15(5,6)7/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXDSJRJFDWTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164880
Record name 3,5-Bis(tert-butyl)toluene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Di-tert-butyltoluene

CAS RN

15181-11-0
Record name 3,5-Di-tert-butyltoluene
Source CAS Common Chemistry
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Record name 3,5-Bis(tert-butyl)toluene
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Record name 3,5-Bis(tert-butyl)toluene
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Record name 3,5-bis(tert-butyl)toluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
145
Citations
AK Mishra, JN Moorthy - Organic Chemistry Frontiers, 2017 - pubs.rsc.org
IBX is an indispensable reagent in contemporary organic oxidation chemistry, despite its explosive and insoluble attributes. The latter drawbacks can be overcome if a more reactive …
Number of citations: 38 pubs.rsc.org
JW Elder, RP Mariella - Canadian Journal of Chemistry, 1963 - cdnsciencepub.com
3,5-Di-tert-butylphenol (I) was synthesized by two independent routes. It was possible to isolate a mononitro and a dinitro product. It was not possible to isolate a trinitrated product (3,5-…
Number of citations: 8 cdnsciencepub.com
CY Wang, CR Jiang, B Yu, XY Zhao, ZL Cui, J Li… - Chinese Journal of …, 2020 - Springer
A rigid aromatic diamine monomer containing di-tert-butylbenzene and dimethyl groups, 3,3′-dimethyl-4,4′-diaminophenyl-3″,5″-di-tert-butyltoluene, was successfully synthesized …
Number of citations: 9 link.springer.com
J Geuze, C Ruinard, J Soeterbroek… - Recueil des Travaux …, 1956 - Wiley Online Library
Preparation and proof of the constitution of 3,5â•’diâ•’tert. butyltoluene Page 1 75 (1956) RECUEIL 301 547.537.534 PREPARATION AND PROOF OF THE CONSTITUTION OF 3J-DI-TERT …
Number of citations: 33 onlinelibrary.wiley.com
G Festel, CD Eisenbach - Journal für praktische Chemie, 1999 - Wiley Online Library
The benzyloxycarbonyl (BOC) group was used for the protection of amino functions in the stepwise synthesis of molecularly uniform oligourethanes based on 1,5‐naphthalene diamine (…
Number of citations: 3 onlinelibrary.wiley.com
G Festel, K Fischer… - … Chemistry and Physics, 1997 - Wiley Online Library
A modified benzyloxycarbonyl (BOC) protective group, the 3,5‐di‐tert‐butyl substituted BOC (3,5‐tBBOC) group, was introduced to the stepwise synthesis of molecularly uniform …
Number of citations: 2 onlinelibrary.wiley.com
IA Nesterov, AG Nazmutdinov, VS Sarkisova… - Petroleum …, 2007 - Springer
The liquid-vapor critical temperatures of benzene mixtures with 1,3-di-tert-butylbenzene, 1,4-di-tert-butylbenzene, and 1,3,5-tri-tert-butylbenzene; a mixture of di-tert-butylbenzene …
Number of citations: 3 link.springer.com
D Mravec, P Zavadan, A Kaszonyi, J Joffre… - Applied Catalysis A …, 2004 - Elsevier
Three large-pore zeolites (H-MOR, HY and H-BEA) were studied as catalysts in the liquid-phase tert-butylation of toluene by tert-butanol. The catalytic activity and para-selectivity of …
Number of citations: 62 www.sciencedirect.com
GG Cross, A Fischer… - Canadian journal of …, 1984 - cdnsciencepub.com
GORDON G. CROSS, ALFRED FISCHER, and GEORGE N. HENDERSON. Can. J. Chem. 62, 2803 (1984). Nitration of 2, 6-di-tert-butylphenol in acetic anhydride or chloroform gives 2, …
Number of citations: 11 cdnsciencepub.com
E Rose, B Andrioletti, RP Pandian - Journal of Porphyrins and …, 2002 - World Scientific
Condensation of pyrrole and 3,5-di-tert-butyl-2,6-dinitrobenzaldehyde in CH 2 Cl 2 in the presence of BF 3 · Et 2 O affords 5,10,15,20-tetrakis-(2',6'-dinitro-3',5'-di-tert-butylphenyl)…
Number of citations: 7 www.worldscientific.com

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